(2R,3R,4S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol (2R,3R,4S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15762605
InChI: InChI=1S/C13H19N5O3/c1-7-8(4-19)21-13(10(7)20)18-6-16-9-11(17(2)3)14-5-15-12(9)18/h5-8,10,13,19-20H,4H2,1-3H3/t7-,8-,10-,13-/m1/s1
SMILES:
Molecular Formula: C13H19N5O3
Molecular Weight: 293.32 g/mol

(2R,3R,4S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol

CAS No.:

Cat. No.: VC15762605

Molecular Formula: C13H19N5O3

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol -

Specification

Molecular Formula C13H19N5O3
Molecular Weight 293.32 g/mol
IUPAC Name (2R,3R,4S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol
Standard InChI InChI=1S/C13H19N5O3/c1-7-8(4-19)21-13(10(7)20)18-6-16-9-11(17(2)3)14-5-15-12(9)18/h5-8,10,13,19-20H,4H2,1-3H3/t7-,8-,10-,13-/m1/s1
Standard InChI Key IMZZHJDVVJGQIW-ISDYYCSASA-N
Isomeric SMILES C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN=C3N(C)C)CO
Canonical SMILES CC1C(OC(C1O)N2C=NC3=C2N=CN=C3N(C)C)CO

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The compound is systematically named (2R,3R,4S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol, reflecting its IUPAC nomenclature. Its molecular formula is C₁₃H₁₉N₅O₃, with a molecular weight of 293.32 g/mol. The purine base at position 6 contains a dimethylamino group (-N(CH₃)₂), while the sugar moiety features a hydroxymethyl (-CH₂OH) group at position 5 and a methyl (-CH₃) group at position 4 (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₃H₁₉N₅O₃
Molecular Weight293.32 g/mol
IUPAC Name(2R,3R,4S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol
InChI KeyIMZZHJDVVJGQIW-ISDYYCSASA-N

Stereochemical Configuration

The oxolane ring adopts a β-D-ribofuranose-like configuration, with stereochemical assignments at positions 2R, 3R, 4S, and 5S. This configuration is critical for molecular recognition in biological systems, as seen in canonical nucleosides like adenosine . The methyl group at position 4 introduces steric bulk, potentially altering sugar pucker dynamics compared to unmodified ribose .

Physicochemical Properties

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR peaks can be extrapolated from similar nucleosides :

  • Purine protons: δ 8.20–8.40 ppm (H-8), δ 7.90–8.10 ppm (H-2)

  • Sugar protons: δ 5.80–6.00 ppm (H-1'), δ 4.50–4.70 ppm (H-2'), δ 4.10–4.30 ppm (H-3'), δ 1.20–1.40 ppm (4-CH₃)

Mass Spectrometry

The molecular ion [M+H]⁺ is expected at m/z 294.3, with fragmentation patterns dominated by cleavage of the glycosidic bond and loss of the hydroxymethyl group (-CH₂OH, -17 Da).

Synthetic Pathways and Modifications

Proposed Synthesis Strategy

No published synthesis routes exist for this compound, but analogous nucleosides are typically synthesized via:

  • Glycosylation: Coupling a protected sugar derivative with a modified purine base .

  • Selective methylation: Introducing the 4-methyl group via Mitsunobu or radical-mediated reactions .

  • Dimethylamino substitution: Functionalizing the purine at position 6 using dimethylamine under SNAr conditions .

Challenges in Synthesis

  • Stereoselectivity: Ensuring correct configuration at C2', C3', and C4' during glycosylation.

  • Protecting group strategy: Balancing stability during methylation and deprotection steps .

PropertyTarget CompoundAdenosine
Sugar Methylation4-methylNone
Purine Modification6-dimethylamino6-amino
Molecular Weight293.32 g/mol267.24 g/mol
Potential StabilityHighModerate

Future Research Directions

  • Synthetic Optimization: Developing efficient routes to enable gram-scale production.

  • Biological Screening: Testing against kinase libraries and viral polymerases .

  • ADMET Profiling: Assessing absorption, distribution, and toxicity in preclinical models .

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